molecular formula C6H5BrFNO B1484781 2-Bromo-5-fluoro-3-hydroxyaniline CAS No. 1804906-53-3

2-Bromo-5-fluoro-3-hydroxyaniline

Cat. No. B1484781
M. Wt: 206.01 g/mol
InChI Key: CQSIPCOWJOANCW-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-3-hydroxyaniline, also known as 2-Bromo-5-fluoro-3-hydroxybenzenemethanamine, is an organic compound with a molecular formula of C7H8BrFN. It is a colorless, crystalline solid that is used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. 2-Bromo-5-fluoro-3-hydroxyaniline has been studied extensively for its various applications in scientific research and has been used to synthesize numerous pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

2-Bromo-5-fluoro-3-hydroxyanilineuoro-3-hydroxyaniline has been widely used in scientific research for a variety of purposes. It has been used as a reagent for the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a starting material for the synthesis of various heterocyclic compounds and other organic materials. Additionally, 2-Bromo-5-fluoro-3-hydroxyanilineuoro-3-hydroxyaniline has been used in the synthesis of various polymers and dyes.

Mechanism Of Action

2-Bromo-5-fluoro-3-hydroxyanilineuoro-3-hydroxyaniline is a reactive compound that can undergo several reactions. The most common reaction is the bromination of 5-fluoroaniline, which results in the formation of 2-Bromo-5-fluoro-3-hydroxyanilineuoro-3-hydroxyaniline. This reaction occurs when bromine is added to 5-fluoroaniline in aqueous solution. The reaction is catalyzed by a base, such as sodium hydroxide, and yields a product with a purity of approximately 90%.

Biochemical And Physiological Effects

2-Bromo-5-fluoro-3-hydroxyanilineuoro-3-hydroxyaniline is a relatively non-toxic compound and is not known to have any significant biochemical or physiological effects. It has been tested in various animal studies and has not been found to cause any adverse effects.

Advantages And Limitations For Lab Experiments

2-Bromo-5-fluoro-3-hydroxyanilineuoro-3-hydroxyaniline is a relatively easy compound to synthesize in the laboratory and can be used in a variety of experiments. The most common method of synthesis is the bromination of 5-fluoroaniline, which yields a product with a purity of approximately 90%. This method is relatively simple and can be easily replicated in the laboratory. However, the reaction is slow and requires careful monitoring to ensure that the reaction proceeds as expected. Additionally, the reaction requires the use of hazardous chemicals, such as bromine, and should only be performed in a well-ventilated area.

Future Directions

The use of 2-Bromo-5-fluoro-3-hydroxyanilineuoro-3-hydroxyaniline in scientific research is likely to continue to expand in the future. It is being explored as a potential starting material for the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it is being studied for its potential use in the synthesis of polymers and dyes. Finally, it is being explored for its potential applications in the development of new catalysts and other materials.

properties

IUPAC Name

3-amino-2-bromo-5-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO/c7-6-4(9)1-3(8)2-5(6)10/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQSIPCOWJOANCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)Br)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-bromo-5-fluorophenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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